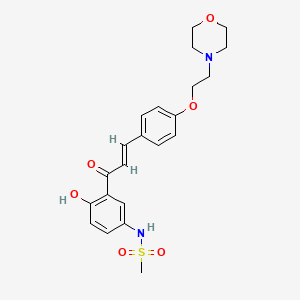
1-(2-((2-Cyano-3-(4-(diethylamino)phenyl)acryloyl)oxy)ethyl)-1-methyl-1H-imidazolium 2-ethylhexanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-((2-Cyano-3-(4-(diethylamino)phenyl)acryloyl)oxy)ethyl)-1-methyl-1H-imidazolium 2-ethylhexanoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and industry. This compound is characterized by its unique structure, which includes an imidazolium core and a cyano group, making it a subject of interest for researchers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-((2-Cyano-3-(4-(diethylamino)phenyl)acryloyl)oxy)ethyl)-1-methyl-1H-imidazolium 2-ethylhexanoate typically involves multiple steps. The initial step often includes the preparation of 2-cyano-3-(4-(diethylamino)phenyl)acrylic acid, which is then esterified to form the corresponding ester. This ester is further reacted with 1-methylimidazole under specific conditions to yield the final product. The reaction conditions usually involve controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-((2-Cyano-3-(4-(diethylamino)phenyl)acryloyl)oxy)ethyl)-1-methyl-1H-imidazolium 2-ethylhexanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the cyano group or other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
1-(2-((2-Cyano-3-(4-(diethylamino)phenyl)acryloyl)oxy)ethyl)-1-methyl-1H-imidazolium 2-ethylhexanoate has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis and catalysis.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 1-(2-((2-Cyano-3-(4-(diethylamino)phenyl)acryloyl)oxy)ethyl)-1-methyl-1H-imidazolium 2-ethylhexanoate involves its interaction with specific molecular targets and pathways. The cyano group and imidazolium core play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Cyano-3-(4-(diethylamino)phenyl)acrylic acid: A precursor in the synthesis of the target compound.
2-Cyano-3-(4-(diethylamino)phenyl)-N-(2-pyridinyl)acrylamide: A structurally related compound with similar functional groups.
2-Cyano-3-(4-(diethylamino)phenyl)-N-methylacrylamide:
Uniqueness
1-(2-((2-Cyano-3-(4-(diethylamino)phenyl)acryloyl)oxy)ethyl)-1-methyl-1H-imidazolium 2-ethylhexanoate stands out due to its unique combination of functional groups and structural features. The presence of the imidazolium core and cyano group imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
94087-13-5 |
|---|---|
Molekularformel |
C28H40N4O4 |
Molekulargewicht |
496.6 g/mol |
IUPAC-Name |
2-ethylhexanoate;2-(1-methylimidazol-1-ium-1-yl)ethyl (E)-2-cyano-3-[4-(diethylamino)phenyl]prop-2-enoate |
InChI |
InChI=1S/C20H25N4O2.C8H16O2/c1-4-23(5-2)19-8-6-17(7-9-19)14-18(15-21)20(25)26-13-12-24(3)11-10-22-16-24;1-3-5-6-7(4-2)8(9)10/h6-11,14,16H,4-5,12-13H2,1-3H3;7H,3-6H2,1-2H3,(H,9,10)/q+1;/p-1/b18-14+; |
InChI-Schlüssel |
MZGVPGWUOCLKRY-LSJACRKWSA-M |
Isomerische SMILES |
CCCCC(CC)C(=O)[O-].CCN(CC)C1=CC=C(C=C1)/C=C(\C#N)/C(=O)OCC[N+]2(C=CN=C2)C |
Kanonische SMILES |
CCCCC(CC)C(=O)[O-].CCN(CC)C1=CC=C(C=C1)C=C(C#N)C(=O)OCC[N+]2(C=CN=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


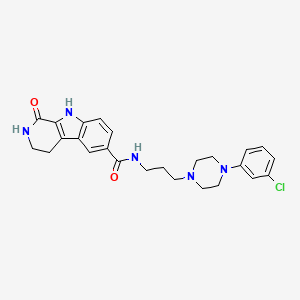
![(E)-but-2-enedioic acid;ethyl 2-[(7-imidazol-1-yl-5,6-dihydronaphthalen-2-yl)oxy]-2-methylpropanoate](/img/structure/B12708902.png)


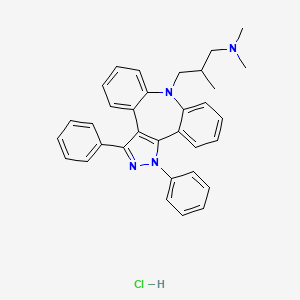
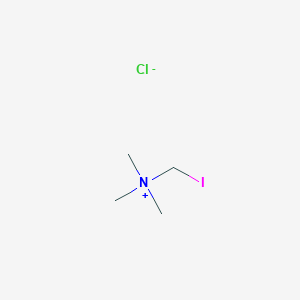
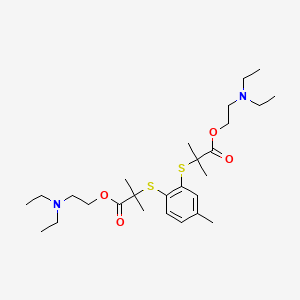
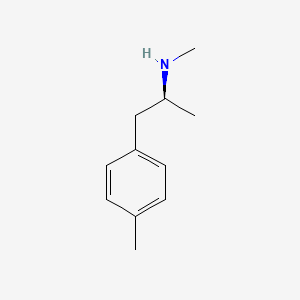
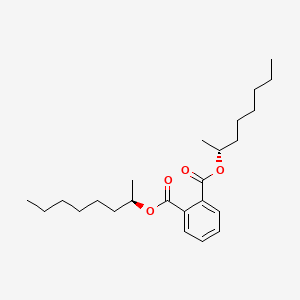
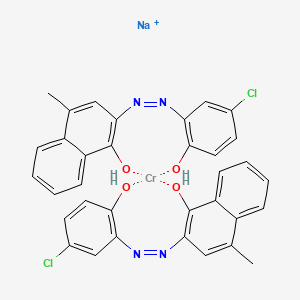
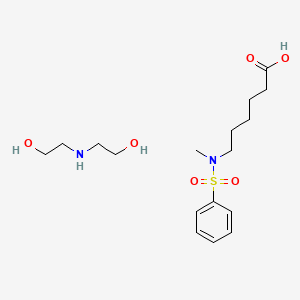
![3-[(Z)-1-(dimethylamino)-2-methylpent-2-en-3-yl]phenol](/img/structure/B12708958.png)
